molecular formula C11H8Cl2N2O2 B12918952 5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one CAS No. 61610-36-4

5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one

Cat. No.: B12918952
CAS No.: 61610-36-4
M. Wt: 271.10 g/mol
InChI Key: QDBRGRJBKYKLSN-UHFFFAOYSA-N
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Description

5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrol-2-one core structure, substituted with a 3,4-dichlorophenyl group and a hydroxymethyl group. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrol-2-one precursor. One common method involves the use of a condensation reaction between 3,4-dichloroaniline and a hydroxymethyl-substituted pyrrol-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-((3,4-Dichlorophenyl)amino)-2H-pyrrol-2-one: Lacks the hydroxymethyl group, which may affect its chemical reactivity and biological activity.

    5-((3,4-Dichlorophenyl)amino)-4-methyl-2H-pyrrol-2-one: Contains a methyl group instead of a hydroxymethyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one is unique due to the presence of both the 3,4-dichlorophenyl group and the hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups may enhance its potential as a versatile compound for various scientific and industrial applications.

Properties

CAS No.

61610-36-4

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(4-9(8)13)14-11-6(5-16)3-10(17)15-11/h1-4,16H,5H2,(H,14,15,17)

InChI Key

QDBRGRJBKYKLSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C2C(=CC(=O)N2)CO)Cl)Cl

Origin of Product

United States

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